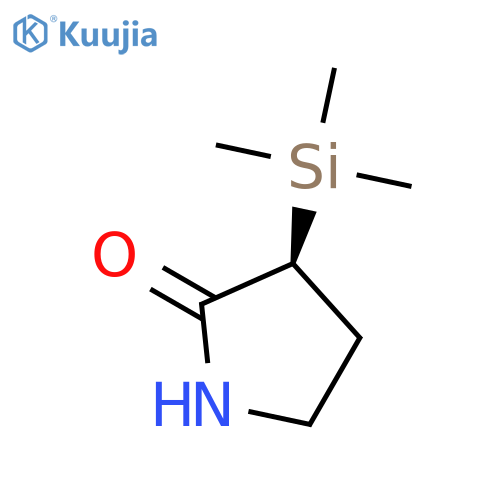Cas no 406497-08-3 (2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-)

406497-08-3 structure
商品名:2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)- 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-
- (3S)-3-(Trimethylsilyl)-2-pyrrolidinone
- (S)-3-(TRIMETHYLSILYL)PYRROLIDIN-2-ONE
- AKOS006372294
- DB-247947
- (3S)-3-trimethylsilylpyrrolidin-2-one
- CS-13731
- 406497-08-3
- (3S)-3-(TRIMETHYLSILYL)PYRROLIDIN-2-ONE
- CS-M0907
-
- インチ: InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m0/s1
- InChIKey: GCAPFOGCIHDXQL-LURJTMIESA-N
- ほほえんだ: C[Si](C)([C@H]1CCNC1=O)C
計算された属性
- せいみつぶんしりょう: 157.092290636g/mol
- どういたいしつりょう: 157.092290636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S21010-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 1g |
¥15182.0 | 2021-09-07 | ||
| Aaron | AR00C70O-250mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 250mg |
$491.00 | 2025-02-11 | |
| Aaron | AR00C70O-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 1g |
$982.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057177-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 1g |
¥7293.00 | 2024-05-14 | |
| Chemenu | CM560813-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95%+ | 1g |
$1122 | 2023-01-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057177-100mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 100mg |
¥2188.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057177-250mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 250mg |
¥3647.00 | 2024-05-14 | |
| Chemenu | CM560813-100mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95%+ | 100mg |
$337 | 2023-01-01 | |
| Chemenu | CM560813-250mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95%+ | 250mg |
$561 | 2023-01-01 | |
| A2B Chem LLC | AF67868-1g |
(S)-3-(triMethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95+% | 1g |
$1560.00 | 2024-04-20 |
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)- 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
406497-08-3 (2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
